4-(Phosphonooxy)butyl prop-2-enoate
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Overview
Description
4-(Phosphonooxy)butyl prop-2-enoate is an organic compound with the molecular formula C₇H₁₃O₆P It is a derivative of acrylic acid, featuring a phosphonooxy group attached to a butyl chain, which is further connected to a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phosphonooxy)butyl prop-2-enoate typically involves the esterification of acrylic acid with 4-(phosphonooxy)butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Phosphonooxy)butyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the phosphonooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Phosphonooxy)butyl prop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Phosphonooxy)butyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The phosphonooxy group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. These interactions are crucial for its role in polymerization reactions and its potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: An ester of acrylic acid with similar polymerization properties.
Methacrylic acid esters: These compounds also feature ester groups and are used in similar applications.
Uniqueness
4-(Phosphonooxy)butyl prop-2-enoate is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in specific reactions and interactions, making it valuable for specialized applications in various fields .
Properties
CAS No. |
110507-31-8 |
---|---|
Molecular Formula |
C7H13O6P |
Molecular Weight |
224.15 g/mol |
IUPAC Name |
4-phosphonooxybutyl prop-2-enoate |
InChI |
InChI=1S/C7H13O6P/c1-2-7(8)12-5-3-4-6-13-14(9,10)11/h2H,1,3-6H2,(H2,9,10,11) |
InChI Key |
ZVVXONRZVSRAKL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCOP(=O)(O)O |
Origin of Product |
United States |
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